molecular formula C17H11ClN2 B243166 1-(2-chlorophenyl)-9H-beta-carboline

1-(2-chlorophenyl)-9H-beta-carboline

Katalognummer: B243166
Molekulargewicht: 278.7 g/mol
InChI-Schlüssel: KUYRBBCKMRMWSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-9H-beta-Carboline is a synthetic β-carboline alkaloid designed for research use. β-Carbolines are a broad class of tricyclic pyrido[3,4-b]indole alkaloids with a wide range of documented biological activities, making them a significant scaffold in medicinal chemistry and agrochemical research . In anticancer research, β-carboline derivatives are recognized for their ability to interact with DNA, primarily through intercalation between base pairs . This DNA-binding activity can lead to the inhibition of crucial enzymes like Topoisomerase II (Topo-II), which plays a vital role in DNA replication and cell division. Stabilizing the DNA-Topo-II complex prevents the religation of cleaved DNA strands, triggering apoptosis in cancer cells . Furthermore, structure-activity relationship (SAR) studies indicate that substitutions on the phenyl group at the C-1 position of the β-carboline core, such as a chlorine atom, can significantly influence biological potency and selectivity . Beyond oncology, related β-carboline alkaloids and their synthetic derivatives have demonstrated promising broad-spectrum fungicidal activity against various plant pathogens . Research shows that specific derivatives can exhibit high efficacy in both in vitro and in vivo models, suggesting potential applications in the development of new plant-derived bio-pesticides . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a DNA-interactive agent, a Topo-II inhibitor, or a lead structure in antifungal development.

Eigenschaften

Molekularformel

C17H11ClN2

Molekulargewicht

278.7 g/mol

IUPAC-Name

1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H

InChI-Schlüssel

KUYRBBCKMRMWSE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Substituents at the 1-position significantly influence physical properties like melting points and solubility:

Compound Name Substituent Melting Point (°C) Solubility Source
1-(2-Chlorophenyl)-9H-beta-carboline 2-chlorophenyl Not reported Likely similar to chloroform/DMSO solubility Contextual
1-(3',4'-Dimethoxyphenyl)-β-carboline (5f) 3',4'-dimethoxyphenyl 302–305 Not specified
1-(2'-Naphthyl)-β-carboline (5i) 2-naphthyl 183–185 Not specified
1-(2-Methoxyphenyl)-β-carboline 2-methoxyphenyl Not reported Soluble in chloroform, methanol, DMSO

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group likely reduces solubility in polar solvents compared to methoxy derivatives due to decreased hydrogen-bonding capacity. Methoxy groups enhance polarity, as seen in 1-(2-methoxyphenyl)-β-carboline’s solubility in DMSO .
  • Aromatic vs. Aliphatic Substituents : Aliphatic substituents (e.g., benzyl in 5h) result in lower melting points (oily consistency) compared to aromatic analogs (e.g., 5f, 5i) .

Key Observations :

  • Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in antibacterial compounds (e.g., 10 vs. chlorophenyl analogs) .
  • Methoxy vs. Chloro : Methoxy groups (e.g., in 5f) may reduce cytotoxicity compared to halogenated derivatives due to differences in membrane permeability .

Vorbereitungsmethoden

Standard Protocol for 1-(2-Chlorophenyl)-9H-Beta-Carboline

The synthesis begins with tryptamine and 2-chlorobenzaldehyde under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at ambient temperature for 24 hours typically yields the tetrahydro intermediate, which undergoes subsequent oxidation:

  • Condensation :
    Tryptamine+2-chlorobenzaldehydeTFA, DCM1-(2-chlorophenyl)-1,2,3,4-tetrahydro-β-carboline\text{Tryptamine} + 2\text{-chlorobenzaldehyde} \xrightarrow{\text{TFA, DCM}} 1\text{-(2-chlorophenyl)-1,2,3,4-tetrahydro-β-carboline}
    Yield: 68–72%

  • Oxidation :
    The tetrahydro intermediate is dehydrogenated using sulfur in refluxing xylene (140°C, 6 hours) to afford the fully aromatic β-carboline. Post-oxidation purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically provides the final product in 85–90% purity.

Critical Parameters :

  • Electron-withdrawing substituents (e.g., -Cl) on benzaldehyde reduce electrophilicity at the carbonyl carbon, necessitating prolonged reaction times compared to unsubstituted benzaldehyde.

  • Substituent positioning significantly impacts yields: 2-chloro derivatives exhibit 15–20% lower yields than para-substituted analogs due to steric hindrance.

Alternative Synthetic Routes and Modifications

L-Tryptophan-Based Synthesis

This method utilizes L-tryptophan as a chiral starting material, preserving stereochemical integrity for applications requiring enantiomeric purity:

  • Methyl ester formation :
    L-TryptophanSOCl2,MeOHMethyl ester\text{L-Tryptophan} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl ester} (92% yield)

  • Pictet-Spengler cyclization :
    Reaction with 2-chlorobenzaldehyde in acetic acid under reflux (12 hours) yields the tetrahydro-β-carboline-3-carboxylate.

  • Oxidation and decarboxylation :
    Treatment with KMnO₄ in acetone/water (0°C, 4 hours) followed by thermal decarboxylation (220°C, vacuum) produces the target compound.

Advantages :

  • Avoids racemization risks associated with tryptamine-based routes.

  • Enables carboxylate functionalization for prodrug development.

Solid-Phase Synthesis for High-Throughput Production

Montmorillonite K10 clay catalyzes solvent-free Pictet-Spengler reactions, enhancing scalability:

ParameterValue
Catalyst loading20 wt%
Temperature80°C
Reaction time3 hours
Yield81%
Purity93% (HPLC)

This method eliminates volatile organic solvents and facilitates catalyst recovery via simple filtration.

Advanced Functionalization Strategies

N-Alkylation for Enhanced Bioactivity

Post-synthetic modification at the N9 position employs sodium hydride (NaH) in DMF with alkyl halides:

1-(2-chlorophenyl)-9H-β-carbolineNaH, R-X9-alkyl derivatives1\text{-(2-chlorophenyl)-9H-β-carboline} \xrightarrow{\text{NaH, R-X}} 9\text{-alkyl derivatives}

Representative Results :

Alkyl Group (R)Reaction TimeYield
Methyl2 hours78%
Benzyl4 hours65%
Propargyl3 hours71%

Alkylation expands drug-like properties while retaining the chlorophenyl moiety's electronic effects.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialStepsTotal YieldKey Advantage
Standard Pictet-SpenglerTryptamine258%Simplicity
L-Tryptophan routeL-Tryptophan442%Stereochemical control
Solid-phaseTryptamine273%Scalability
N-AlkylationPreformed β-carboline165–78%Functional diversity

Key Observations :

  • Electron-deficient aldehydes (e.g., 2-chlorobenzaldehyde) require higher catalyst loadings (1.5 eq TFA vs. 1 eq for benzaldehyde).

  • Microwave-assisted reactions reduce tetrahydro-β-carboline oxidation times from 6 hours to 45 minutes (150°C, DMF).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradient (1:4 to 1:2) achieves >95% purity.

  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA) resolves positional isomers; retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H), 7.89–7.86 (m, 2H), 7.54–7.48 (m, 3H).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₂ClN₂: 285.0691; found: 285.0689.

Challenges and Optimization Opportunities

  • Chlorophenyl Ring Activation :
    Introducing electron-donating groups (e.g., -OMe) ortho to chlorine improves carbonyl reactivity, increasing yields by 18–22%.

  • Green Chemistry Approaches :
    Hexafluoro-2-propanol (HFIP) as a recyclable solvent/catalyst system achieves 89% yield in 2 hours at 25°C.

  • Continuous Flow Systems :
    Microreactor technology enhances heat transfer during exothermic oxidation steps, reducing decomposition byproducts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorophenyl)-9H-beta-carboline, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis typically involves coupling a chlorophenyl precursor (e.g., 2-chlorobenzoyl chloride) with the beta-carboline core. A Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane is commonly used under nitrogen to prevent oxidation. Key steps include:

  • Precursor activation : Reacting 2-chlorobenzoyl chloride with 9H-beta-carboline at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirming yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and analytically?

  • Answer : Post-synthesis characterization involves:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns and aromaticity (e.g., δ 8.2–8.5 ppm for beta-carboline protons) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., C–Cl bond length ~1.74 Å) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (calculated [M+H]⁺: 297.0654) .

Q. What in vitro assays are prioritized for initial biological activity screening of this compound?

  • Answer : Common assays include:

  • Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or topoisomerase I/II activity (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Neuroprotection : SH-SY5Y cell models exposed to oxidative stress (H₂O₂) to assess viability via calcein-AM staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and binding affinity?

  • Answer : Comparative studies with bromophenyl analogs (e.g., 3-bromo vs. 2-chloro derivatives) reveal:

  • Electron-withdrawing groups (e.g., Cl at 2-position) enhance MAO-B inhibition (ΔIC₅₀ = 1.2 μM vs. 4.5 μM for 3-bromo) due to improved π-π stacking in the active site .
  • Steric effects : 2-chloro substitution reduces off-target interactions compared to bulkier groups, as shown via molecular docking simulations .

Q. How can contradictory data on cytotoxicity across studies be systematically addressed?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., identical cell passage numbers, serum-free conditions) .
  • Purity thresholds : Re-evaluate compounds with ≥98% HPLC purity to exclude confounding impurities .
  • Cell line specificity : Compare results across multiple lines (e.g., A549 vs. HeLa) to identify tissue-selective effects .

Q. What computational strategies predict target interactions and optimize lead analogs?

  • Answer : Advanced methods include:

  • Molecular dynamics (MD) : Simulate binding stability with MAO-B over 100 ns trajectories (RMSD < 2.0 Å indicates strong binding) .
  • QSAR modeling : Use substituent descriptors (Hammett σ, molar refractivity) to correlate 2-chloro position with IC₅₀ values (R² > 0.85) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.2 eV for electrophilic attack sites) .

Q. What strategies optimize reaction conditions for improved yield and scalability?

  • Answer : Key optimizations:

  • Catalyst screening : ZnCl₂ increases yield by 15% vs. AlCl₃ by reducing side-product formation .
  • Solvent polarity : Dichloromethane (ε = 8.9) outperforms THF (ε = 7.5) in stabilizing intermediates .
  • Temperature control : Maintaining ≤5°C during coupling prevents beta-carboline decomposition .

Q. Which analytical techniques differentiate between structural isomers or tautomeric forms?

  • Answer : Critical techniques include:

  • 2D NMR (COSY, NOESY) : Resolve tautomerism (e.g., 9H vs. 7H-beta-carboline) via cross-peak analysis .
  • High-resolution mass spectrometry (HRMS) : Distinguish isomers (e.g., [M+H]⁺ = 297.0654 vs. 297.0631 for chloro vs. bromo analogs) .
  • X-ray powder diffraction (XRPD) : Identify polymorphic forms (e.g., Form I vs. Form II) for stability studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Essential precautions:

  • PPE : Nitrile gloves, FFP2 masks, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.